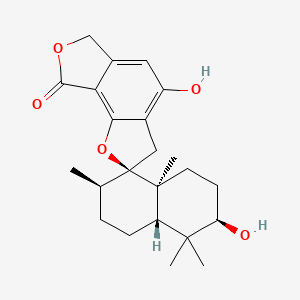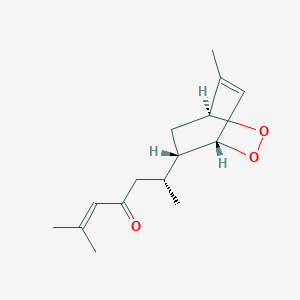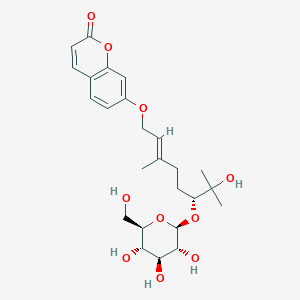
(4aR,8R,8aS)-3,8-dimethyl-5-propan-2-ylidene-4a,7,8,8a-tetrahydro-1H-naphthalene-2,6-dione
Overview
Description
9-Oxo-10,11-dehydroageraphorone is a natural product found in Ageratina adenophora with data available.
Scientific Research Applications
Antimicrobial Properties : ODA exhibits antimicrobial activity, especially against fungal and bacterial strains. For instance, it has been found effective against Fusarium oxysporum and Ralstonia solanacearum, showcasing its potential as a biocontrol agent in agriculture and plant protection (Liu et al., 2016).
Anticancer Activity : Research has shown that ODA induces apoptosis in HeLa cells (a type of human cervical cancer cell), suggesting its potential as an anticancer agent. The mechanism involves cell cycle arrest and the activation of apoptotic pathways (Liao et al., 2015).
Antiviral Properties : ODA demonstrates anti-Newcastle disease virus (NDV) activities, suggesting its potential use in developing natural antiviral drugs (Xu et al., 2018).
Extraction and Isolation Techniques : Efficient and green strategies for the extraction and isolation of ODA from Eupatorium adenophorum have been developed, highlighting its potential for large-scale production and utilization (Zhou et al., 2020).
Acaricidal Activity : ODA has been found to possess strong acaricidal activity against mites like Sarcoptes scabiei and Psoroptes cuniculi, suggesting its use in controlling animal acariasis (Liao et al., 2014).
Hepatotoxicity Studies : Studies have identified ODA as a component contributing to hepatotoxicity in animals, highlighting the need for caution in its application (Liu et al., 2017).
Immunotoxicity Research : ODA has been found to induce immunotoxicity in animals, particularly affecting the spleen and liver. Understanding its mechanisms can aid in developing strategies to mitigate its toxic effects (Mo et al., 2017).
Veterinary Applications : ODA has shown efficacy against Psoroptes cuniculi in rabbits, suggesting its potential as a veterinary medicine (Hu et al., 2014).
Mechanism of Action
Target of Action
9-Oxo-10,11-dehydroageraphorone, a cadinene sesquiterpene, has been found to exhibit antimicrobial activity against various fungal and bacterial strains . It has shown strong toxicity against Fusarium oxysporum, Bipolaris sorokiniana, Fusarium proliferatum, and Alternaria tenuissima . It also exhibits toxicity against Psoroptes cuniculi, a mite species .
Mode of Action
The compound’s mode of action is associated with the upregulation of apoptotic gene expression and arresting of the cell cycle . It inhibits the germination of Fusarium oxysporum spores, reducing germination by 97% at a 0.5 mg/ml concentration .
Biochemical Pathways
The compound’s action involves the upregulation of apoptotic proteases such as caspase-10 in HeLa cells . It also affects pathways that include positive regulators of mTOR such as PI3K/Akt and p38 MAPK, which suppress autophagy .
Pharmacokinetics
It’s known that the compound is a cadinene sesquiterpene isolated from eupatorium adenophorum .
Result of Action
The compound induces pronounced effects on various fungal strains, including marked shrinkage in the mycelia of all tested strains, swelling at the ends of Bipolaris sorokiniana mycelia, and inhibition of spore production in the strains of Bipolaris sorokiniana and Fusarium proliferatum . In HeLa cells, it induces apoptosis .
Safety and Hazards
When handling 9-Oxo-10,11-dehydroageraphorone, it is advised to wear suitable protective clothing, avoid contact with skin and eyes, avoid formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam . The container should be stored tightly closed in a dry, cool, and well-ventilated place, apart from foodstuff containers or incompatible materials .
Future Directions
Biochemical Analysis
Biochemical Properties
9-Oxo-10,11-dehydroageraphorone plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the growth of Fusarium oxysporum by affecting the fungal cell wall and spore germination . Additionally, 9-Oxo-10,11-dehydroageraphorone interacts with apoptotic proteases such as caspase-10, enhancing their gene expression levels and inducing apoptosis in HeLa cells .
Cellular Effects
The effects of 9-Oxo-10,11-dehydroageraphorone on cellular processes are profound. In HeLa cells, it induces apoptosis by arresting the cell cycle at the S to G2/M phase transition . This compound also influences cell signaling pathways, particularly those involved in apoptosis and autophagy. For example, it has been observed to upregulate apoptotic genes and downregulate cell cycle progression genes . Moreover, 9-Oxo-10,11-dehydroageraphorone exhibits antimicrobial activity by inhibiting the growth of various bacterial and fungal strains .
Molecular Mechanism
At the molecular level, 9-Oxo-10,11-dehydroageraphorone exerts its effects through several mechanisms. It binds to and activates apoptotic proteases, leading to programmed cell death in cancer cells . The compound also inhibits the PI3K/Akt/mTOR pathway, promoting autophagy in splenocytes . Additionally, it affects the expression of various cell cycle regulators, thereby arresting cell proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 9-Oxo-10,11-dehydroageraphorone change over time. Studies have shown that its antimicrobial activity remains stable over several days, with significant inhibition of fungal growth observed up to 96 hours Long-term exposure to 9-Oxo-10,11-dehydroageraphorone has been associated with sustained apoptotic and autophagic responses in cells .
Dosage Effects in Animal Models
The effects of 9-Oxo-10,11-dehydroageraphorone vary with dosage in animal models. In rabbits, topical application of different concentrations of the compound effectively controlled Psoroptes cuniculi infestations . Higher doses were associated with increased toxicity, highlighting the importance of determining optimal dosages for therapeutic applications .
Metabolic Pathways
9-Oxo-10,11-dehydroageraphorone is involved in several metabolic pathways. It induces autophagy in splenocytes by inhibiting the PI3K/Akt/mTOR pathway and activating AMPK . The compound also affects the expression of various metabolic enzymes, including those involved in oxidative stress responses .
Transport and Distribution
Within cells and tissues, 9-Oxo-10,11-dehydroageraphorone is transported and distributed through interactions with specific transporters and binding proteins. Its localization and accumulation are influenced by these interactions, which can affect its overall activity and function .
Subcellular Localization
The subcellular localization of 9-Oxo-10,11-dehydroageraphorone plays a significant role in its activity. It has been observed to localize in the cytoplasm and nucleus, where it exerts its apoptotic and autophagic effects . The compound’s targeting signals and post-translational modifications may direct it to specific cellular compartments, enhancing its efficacy .
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 9-Oxo-10,11-dehydroageraphorone involves a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "2,4-dimethyl-3-cyclohexen-1-one", "2-methyl-3-buten-2-ol", "Sodium hydride", "Methanol", "Acetic anhydride", "Pyridine", "Chloroform", "Sodium bicarbonate", "Water" ], "Reaction": [ "Step 1: Deprotonation of 2,4-dimethyl-3-cyclohexen-1-one with sodium hydride in methanol to form the corresponding enolate.", "Step 2: Addition of 2-methyl-3-buten-2-ol to the enolate to form a new carbon-carbon bond.", "Step 3: Acetylation of the resulting alcohol with acetic anhydride and pyridine to form the corresponding acetate.", "Step 4: Oxidation of the acetate with chloroform and sodium bicarbonate to form the corresponding ketone.", "Step 5: Dehydration of the ketone with heat to form 9-Oxo-10,11-dehydroageraphorone." ] } | |
CAS No. |
79491-71-7 |
Molecular Formula |
C15H20O2 |
Molecular Weight |
232.32 g/mol |
IUPAC Name |
(4aS,8S,8aR)-3,8-dimethyl-5-propan-2-ylidene-4a,7,8,8a-tetrahydro-1H-naphthalene-2,6-dione |
InChI |
InChI=1S/C15H20O2/c1-8(2)15-12-5-10(4)13(16)7-11(12)9(3)6-14(15)17/h5,9,11-12H,6-7H2,1-4H3/t9-,11+,12+/m0/s1 |
InChI Key |
RDQAKTSDUZUBQC-MVWJERBFSA-N |
Isomeric SMILES |
C[C@H]1CC(=O)C(=C(C)C)[C@H]2[C@@H]1CC(=O)C(=C2)C |
SMILES |
CC1CC(=O)C(=C(C)C)C2C1CC(=O)C(=C2)C |
Canonical SMILES |
CC1CC(=O)C(=C(C)C)C2C1CC(=O)C(=C2)C |
Appearance |
Oil |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the origin of 9-Oxo-10,11-dehydroageraphorone and what are its potential biological activities?
A1: 9-Oxo-10,11-dehydroageraphorone (ODA) is a cadinene sesquiterpene primarily found in the invasive plant Eupatorium adenophorum Spreng. Research indicates that ODA possesses various biological activities, including:
- Antibacterial and antifungal properties: ODA has shown potential against certain bacterial and fungal strains. [, ]
- Antiviral activity: Studies demonstrate ODA's ability to inhibit Newcastle disease virus (NDV) in vitro by directly neutralizing the virus and blocking its infectivity. []
- Acaricidal activity: ODA exhibits acaricidal effects against certain mite species. []
Q2: How does 9-Oxo-10,11-dehydroageraphorone contribute to the invasive success of Eupatorium adenophorum?
A2: ODA, along with other cadinene sesquiterpenes, plays a significant role in the defense mechanism of Eupatorium adenophorum. These compounds exhibit potent antifeedant activity against generalist insects like Spodoptera exigua, deterring herbivory and contributing to the plant's invasive success. []
Q3: Does 9-Oxo-10,11-dehydroageraphorone have any toxic effects?
A3: Research has identified ODA as a hepatotoxic compound. In rat models, ODA induced jaundice, hepatocellular necrosis, bile duct dilation, and altered liver enzyme activity, indicating both hepatotoxicity and cholestasis. [] Additionally, in vitro studies showed that organic solvent extracts of Eupatorium adenophorum, rich in sesquiterpenes including ODA, exhibited significant hepatotoxicity in human hepatocyte cell lines. []
Q4: Can 9-Oxo-10,11-dehydroageraphorone be isolated and what are its structural characteristics?
A4: Yes, ODA can be isolated from Eupatorium adenophorum, often from the leaves. Several methods have been employed, including:
- Supercritical fluid extraction: This method has shown efficiency in extracting ODA, achieving higher yields compared to conventional methods. []
- Molecular distillation: This technique effectively enriches ODA content by removing impurities from crude extracts. []
- Industrial preparative chromatography: This method facilitates the isolation of high-purity ODA. []
- Molecular Formula: C15H20O2 [, ]
- Spectroscopic data: Its structure has been elucidated using techniques like IR, 1H and 13C NMR, EIMS, HMBC, and single-crystal X-ray spectroscopy. [, ]
Q5: Is there a way to detoxify 9-Oxo-10,11-dehydroageraphorone from plant material?
A5: Research suggests that a combined column chromatography method using NKA-II macroporous resin followed by polyamide resin can effectively detoxify and separate chlorogenic acid from Eupatorium adenophorum, removing ODA in the process. This approach presents a potential avenue for the safer utilization of the plant. []
Q6: How does the presence of soil biota affect 9-Oxo-10,11-dehydroageraphorone's impact on other plants?
A6: Studies have shown that soil biota can mitigate the allelopathic effects of Eupatorium adenophorum, likely by degrading allelochemicals like ODA. Experiments demonstrated that ODA added to natural soils degraded substantially within 24 hours, while remaining relatively stable in sterilized soils. This degradation was attributed to the activity of soil microorganisms. []
Q7: What research tools are available for studying 9-Oxo-10,11-dehydroageraphorone?
A7: Researchers utilize a range of tools and techniques to study ODA, including:
- Chromatography: HPLC is employed for analyzing ODA content. []
- Spectroscopy: High-resolution MS, 1H-NMR, and 13C-NMR are used for structural identification. []
- Cell culture: Human hepatocyte cell lines (L02 and HepG2) are used to assess in vitro hepatotoxicity. [, ]
- Animal models: Rat models are employed to investigate ODA's hepatotoxic and cholestatic effects. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



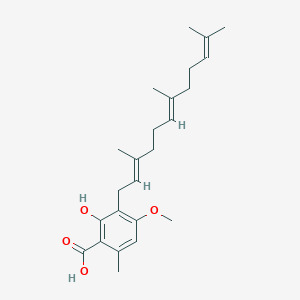
![(1R,2R,4R,5S,10R,11R,14R,15S,18S,21R,22R,23S)-4,22-dihydroxy-2,7,7,10,14,15,21,22-octamethyl-6,8-dioxahexacyclo[12.12.0.02,11.05,10.015,24.018,23]hexacos-24-ene-18-carboxylic acid](/img/structure/B1163446.png)
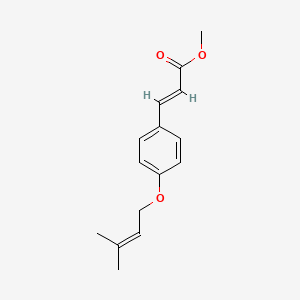
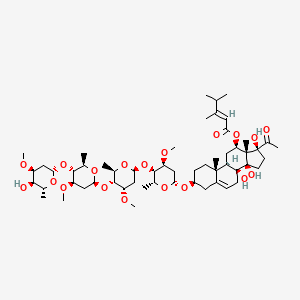
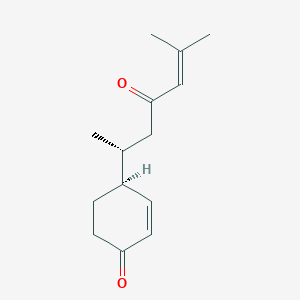
![methyl 2-[(3R,4aS,7R,8R,8aS)-3,4'-dihydroxy-4,4,7,8a-tetramethyl-6'-oxospiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,8-dihydrofuro[2,3-e]isoindole]-7'-yl]-3-phenylpropanoate](/img/structure/B1163455.png)
![methyl 2-[(3R,4aS,7R,8R,8aS)-3,4'-dihydroxy-4,4,7,8a-tetramethyl-6'-oxospiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,8-dihydrofuro[2,3-e]isoindole]-7'-yl]-3-methylbutanoate](/img/structure/B1163457.png)
